6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL
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Overview
Description
6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of an imidazole ring fused with a pyridine ring, with a methoxy group at the 6th position and a phenyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL typically involves the condensation of 5-bromopyridine-2,3-diamine with benzaldehyde, followed by alkylation with methoxy derivatives under phase transfer catalysis conditions . The reaction conditions often include the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K2CO3) as a base, and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: N-oxides of the imidazo[4,5-b]pyridine ring.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Substituted derivatives with different functional groups replacing the methoxy or phenyl groups.
Scientific Research Applications
6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Methoxy-3-phenyl-3H-imidazo[4,5-B]pyridin-5-OL can be compared with other imidazo[4,5-b]pyridine derivatives:
Similar Compounds: Imidazo[4,5-c]pyridine, imidazo[1,5-a]pyridine, and imidazo[1,2-a]pyridine.
Properties
Molecular Formula |
C13H11N3O2 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
6-methoxy-3-phenyl-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C13H11N3O2/c1-18-11-7-10-12(15-13(11)17)16(8-14-10)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,17) |
InChI Key |
IMBJSVJDWRYXLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(NC1=O)N(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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